molecular formula C8H10N2O3 B1457824 Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate CAS No. 1211479-06-9

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Cat. No. B1457824
CAS RN: 1211479-06-9
M. Wt: 182.18 g/mol
InChI Key: ZWJXUKXNOYFBSQ-UHFFFAOYSA-N
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Description

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (MTHPC) is a heterocyclic compound with a variety of applications in scientific research. MTHPC is a highly versatile compound, with a wide range of properties that make it an attractive choice for laboratory experiments. In

Scientific Research Applications

Anticancer Activity

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: derivatives have been synthesized and tested for their antitumor activity. In vitro studies against human cancer cell lines such as MCF-7 (breast cancer), EC-109 (esophageal cancer), HGC-27 (gastric cancer), and PC-3 (prostate cancer) have shown that certain derivatives exhibit potent inhibitory activity . This suggests a promising avenue for the development of new anticancer agents.

Antibacterial and Antifungal Properties

Pyrazole derivatives, including Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate , are known to possess significant antibacterial and antifungal properties . They can be used to develop new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance.

Anti-inflammatory Applications

The pyrazole nucleus is present in many pharmacological agents with anti-inflammatory properties, such as celecoxib . Derivatives of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate could be explored for their potential use in treating inflammatory conditions.

Analgesic Effects

Pyrazole derivatives have been reported to have analgesic properties, providing pain relief . Research into Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate could lead to the development of new pain management medications.

Antidepressant Potential

The structure of pyrazole is found in various antidepressant agents. Investigating the effects of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate on neurotransmitter systems could uncover new treatments for depression .

Antioxidant Capabilities

Pyrazole compounds are described as having antioxidant properties, which are crucial in protecting cells from oxidative stress . This characteristic of Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate can be harnessed in the development of supplements or drugs to combat oxidative damage.

properties

IUPAC Name

methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)7-5-4-13-3-2-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXUKXNOYFBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1COCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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